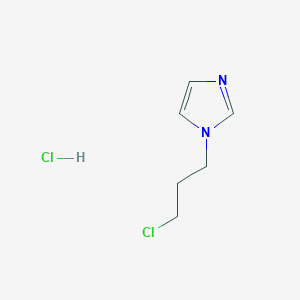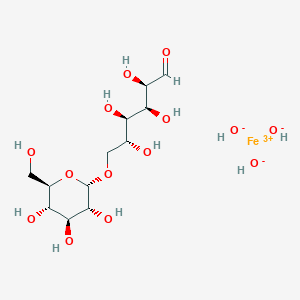![molecular formula C8H6N2O3 B1449201 3-Aminobenzo[d]isoxazole-4-carboxylic Acid CAS No. 1104505-81-8](/img/structure/B1449201.png)
3-Aminobenzo[d]isoxazole-4-carboxylic Acid
Vue d'ensemble
Description
3-Aminobenzo[d]isoxazole-4-carboxylic Acid is a chemical compound with the CAS Number: 1104505-81-8 . It has a molecular weight of 178.15 and its IUPAC name is 3-amino-1,2-benzisoxazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Aminobenzo[d]isoxazole-4-carboxylic Acid is 1S/C8H6N2O3/c9-7-6-4 (8 (11)12)2-1-3-5 (6)13-10-7/h1-3H, (H2,9,10) (H,11,12) .Physical And Chemical Properties Analysis
3-Aminobenzo[d]isoxazole-4-carboxylic Acid is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Application 1: Solid Phase Synthesis of α/β-Mixed Peptides
- Summary of the Application : 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, was used in the solid phase synthesis of α/β-mixed peptides . These hybrid peptides consisting of α and β-amino acids show great promise as peptidomimetics that can be used as therapeutic agents .
- Methods of Application : AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . A coupling reagent in the form of HATU (O- (7-azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphonate) was applied .
- Results or Outcomes : The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
Application 2: Synthesis of Isoxazoles
- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application : Various novel synthetic techniques are in use for isoxazole synthesis. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .
- Results or Outcomes : The core structure of isoxazole has been tested due to its anticancer, anti-inflammatory, and antibacterial activities .
Application 3: Parkinson’s Disease Treatment
- Summary of the Application : 3-Aminobenzo[d]isoxazole-4-carboxylic Acid has been mentioned in the context of Parkinson’s disease treatment . Parkinson’s disease is a neurodegenerative disorder that affects predominately dopamine-producing neurons in a specific area of the brain .
Application 4: Organic Synthesis
- Summary of the Application : Isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity . They are useful in the development of new therapeutic agents with an increased potency and lower toxicity . 3-Aminobenzo[d]isoxazole-4-carboxylic Acid is an example of a bifunctional isoxazole derivative that includes in its structure both an amino and carboxylic group .
- Methods of Application : Various novel synthetic techniques are in use for isoxazole synthesis. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .
- Results or Outcomes : The properties of isoxazoles have been tested due to their anticancer, anti-inflammatory, and antibacterial activities . The growing popularity of compounds with isoxazole moiety may be illustrated by the great list of isoxazole-containing drugs approved by the FDA and EMA, such as parecoxib , micafungin , and leflunomide .
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-1,2-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMKUURFDDBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzo[d]isoxazole-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)



